molecular formula C13H17N3O3S B8590033 4-cyano-N-2-morpholinoethyl-benzenesulphonamide

4-cyano-N-2-morpholinoethyl-benzenesulphonamide

Cat. No. B8590033
M. Wt: 295.36 g/mol
InChI Key: MQFZYPOVXAZJNH-UHFFFAOYSA-N
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Patent
US06297238B1

Procedure details

A mixture of 4-cyanobenzene sulphonyl chloride (5.15 g) in acetone (70 ml) was stirred at ambient temperature and then a solution of 2-morpholinoethylamine (6.7 ml) in acetone (15 ml) was added dropwise with stirring. The mixture was stirred at ambient temperature for 2 hours and then the acetone was removed by evaporation and the residue was eluted through a silica pad using ethyl acetate to give 4-cyano-N-2-morpholinoethyl-benzenesulphonamide.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2].[O:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][NH2:21])[CH2:15][CH2:14]1>CC(C)=O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:21][CH2:20][CH2:19][N:16]2[CH2:17][CH2:18][O:13][CH2:14][CH2:15]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6.7 mL
Type
reactant
Smiles
O1CCN(CC1)CCN
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the acetone was removed by evaporation
WASH
Type
WASH
Details
the residue was eluted through a silica pad

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)S(=O)(=O)NCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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